Hydroxyl Group (-OH): This group readily undergoes alkylation reactions, allowing the introduction of various substituents at the 6-position. This is a key reaction in synthesizing PA-824 and its analogues [, , ].
Nitro Group (-NO2): The nitro group can undergo reduction reactions under specific conditions, leading to the formation of amino derivatives. [, ]
Activation by Bacterial Enzymes: Nitroreductases, particularly the deazaflavin-dependent nitroreductase (Ddn) found in Mycobacterium tuberculosis, are believed to play a crucial role in reducing the nitro group of these compounds. [, , ]
Formation of Reactive Intermediates: Reduction of the nitro group leads to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives. []
Bacterial Cell Death: These reactive intermediates are proposed to be responsible for the bactericidal activity, potentially through mechanisms involving damage to DNA, proteins, or other vital cellular components. []
Studies also suggest that the structure and properties of the substituent at the 6-position significantly influence the potency and efficacy of these compounds. [, , , , , , ]
Applications
Synthesis of PA-824 and Analogues: This compound serves as a crucial precursor in synthesizing PA-824 (Pretomanid), a promising antituberculosis drug currently in clinical trials. [, , , , , , , , , , , ] Various structural modifications of PA-824, achieved through modifications at the 6-position of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, have yielded a diverse library of compounds with improved potency, efficacy, metabolic stability, and pharmacokinetic properties. [, , , , , , , ]
Exploration of Structure-Activity Relationships: Systematic modifications of the substituents attached to (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol have provided valuable insights into the structural features essential for antitubercular activity, guiding the development of more potent and effective drugs. [, , , , , , , , ]
Compound Description: PA-824 is a nitroimidazooxazine drug currently undergoing clinical trials for tuberculosis treatment. It exhibits antitubercular activity against both replicating and non-replicating Mycobacterium tuberculosis [, , , , , , , , , , , , , ]. PA-824 acts as a prodrug, requiring reductive activation by the bacterial enzyme deazaflavin-dependent nitroreductase (Ddn) [, ].
Relevance: PA-824 is a direct derivative of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, formed by alkylation of the hydroxyl group with a 4-(trifluoromethoxy)benzyl group [, ]. Much of the research on PA-824 focuses on modifying its side chain to improve its pharmacological properties while retaining its activity against Mycobacterium tuberculosis.
Compound Description: This compound is an analog of PA-824 where the benzylic oxygen is replaced with a nitrogen atom, resulting in an amine linkage instead of an ether linkage []. This modification led to improved solubility compared to PA-824 while maintaining activity against both replicating and non-replicating Mycobacterium tuberculosis.
Delamanid (OPC-67683)
Compound Description: Delamanid is a nitroimidazooxazole drug, commercially known as Deltyba, that is currently used to treat multidrug-resistant tuberculosis [, ]. Like PA-824, it exhibits bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.
Relevance: While Delamanid belongs to the nitroimidazooxazole class and not the nitroimidazooxazine class like (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, it shares a significant structural similarity in the nitroimidazole moiety and overall mechanism of action [, ]. Therefore, it serves as a reference point for comparing the efficacy and properties of new antitubercular agents derived from (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.
Compound Description: TBA-354 is a pyridine-containing biaryl analog of PA-824, showcasing exceptional efficacy against chronic murine tuberculosis and demonstrating favorable bioavailability in early rodent studies []. It is considered a potential next-generation antituberculosis nitroimidazole due to its superior potency and pharmacokinetic profile, suggesting suitability for once-daily oral dosing [].
Biphenyl Analogues of PA-824
Compound Description: This series of compounds features the introduction of a second phenyl ring in the side chain, linked to the initial benzene ring by either para, meta, or ortho connections []. These modifications aimed to improve anti-tubercular activity and metabolic stability compared to PA-824.
Amide-, Carbamate-, and Urea-linked Analogues of PA-824
Compound Description: This series explores replacing the ether (OCH2) linkage in the side chain of PA-824 with amide, carbamate, or urea functionalities [, ]. The aim of these modifications was to address oxidative metabolism, reduce lipophilicity, and improve the aqueous solubility of the compounds.
Aza- and Diazabiphenyl Analogues of PA-824
Compound Description: In this series, one or both phenyl rings of the biphenyl side chain are replaced with nitrogen-containing heterocycles like pyridine, pyridazine, pyrazine, or pyrimidine []. This approach sought to improve aqueous solubility while retaining metabolic stability and efficacy against Mycobacterium tuberculosis.
Extended Side Chain Analogues of PA-824
Compound Description: These analogues feature diverse linker groups between two aryl rings, aiming to improve solubility and oral activity against chronic Mycobacterium tuberculosis infection []. Linkers incorporated include both lipophilic and polar functionalities like carboxamides, alkylamines, piperazines, piperidines, and stilbenes.
Ring A/B Analogues of PA-824
Compound Description: This series explores modifications to the core nitroimidazooxazine ring system of PA-824, focusing on varying the one-electron reduction potential (E1) of the molecule by changing the heteroatom in the six-membered ring adjacent to the nitroimidazole [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.